Lobucavir Retains Full Activity Against Ganciclovir-Resistant HCMV Due to UL97-Independent Phosphorylation
Lobucavir demonstrates a critical mechanistic advantage over ganciclovir (GCV) by maintaining activity against GCV-resistant human cytomegalovirus (HCMV) isolates. Unlike GCV, which requires phosphorylation by the viral UL97 protein kinase for activation, Lobucavir is phosphorylated intracellularly in the absence of viral factors including UL97 [1]. In vitro assays confirmed that GCV-resistant HCMV isolates, characterized by deficient GCV phosphorylation due to UL97 mutations, remained sensitive to Lobucavir, indicating a distinct activation pathway [1].
| Evidence Dimension | Antiviral activity against GCV-resistant HCMV |
|---|---|
| Target Compound Data | Sensitive (inhibition retained) |
| Comparator Or Baseline | Ganciclovir: Resistant (inhibition lost due to UL97 mutation) |
| Quantified Difference | Qualitative difference: retained vs. lost activity |
| Conditions | In vitro HCMV infection model with GCV-resistant isolates bearing UL97 mutations |
Why This Matters
This UL97-independent activation pathway makes Lobucavir an essential research tool for studying mechanisms of HCMV resistance and for screening compounds intended to overcome ganciclovir resistance, a significant clinical challenge in immunocompromised patients.
- [1] Tenney, D. J., Yamanaka, G., Voss, S. M., Cianci, C. W., Tuomari, A. V., Sheaffer, A. K., Alam, M., & Colonno, R. J. (1997). Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase. Antimicrobial Agents and Chemotherapy, 41(12), 2680–2685. View Source
